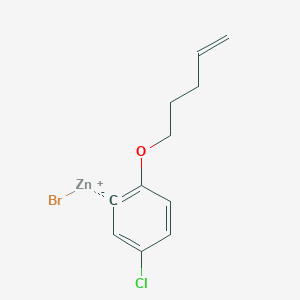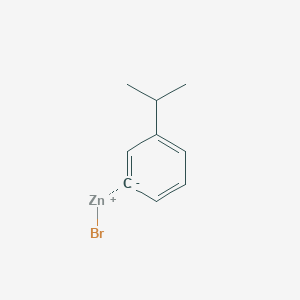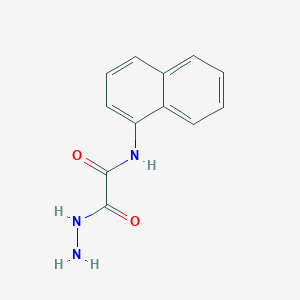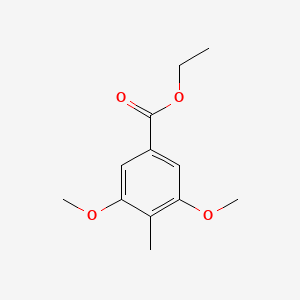
Ethyl 3,5-dimethoxy-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,5-dimethoxy-4-methylbenzoate is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . It is a derivative of benzoic acid, specifically an ester formed by the reaction of 3,5-dimethoxy-4-methylbenzoic acid with ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dimethoxy-4-methylbenzoate typically involves the esterification of 3,5-dimethoxy-4-methylbenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,5-dimethoxy-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,5-dimethoxy-4-methylbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-dimethoxy-4-methylbenzoic acid.
Reduction: 3,5-dimethoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3,5-dimethoxy-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3,5-dimethoxy-4-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate biochemical processes through its functional groups .
Comparación Con Compuestos Similares
Ethyl 3,5-dimethoxy-4-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 3,5-diethoxybenzoate: Similar in structure but with ethoxy groups instead of methoxy groups.
3,5-Dimethoxy-4-methylbenzoic acid: The acid form of the compound.
Ethyl 3,5-dimethylbenzoate: Lacks the methoxy groups and has methyl groups instead.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.
Propiedades
Fórmula molecular |
C12H16O4 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
ethyl 3,5-dimethoxy-4-methylbenzoate |
InChI |
InChI=1S/C12H16O4/c1-5-16-12(13)9-6-10(14-3)8(2)11(7-9)15-4/h6-7H,5H2,1-4H3 |
Clave InChI |
CDUBXHQKWFDMED-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C(=C1)OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


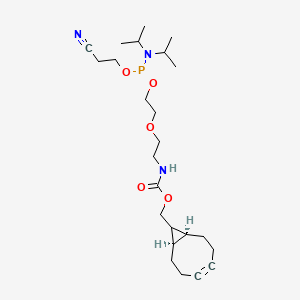
![Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B14888874.png)
![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)
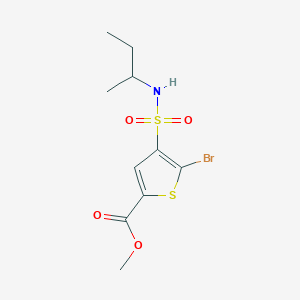
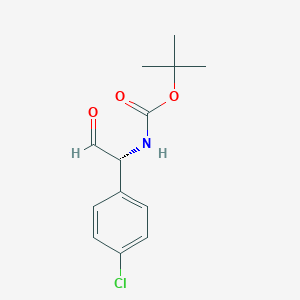
![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)
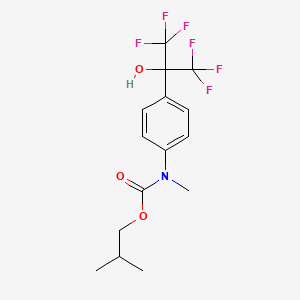
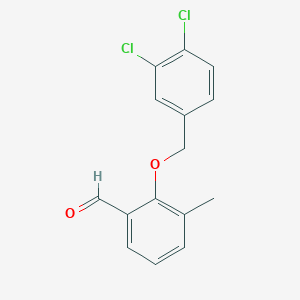
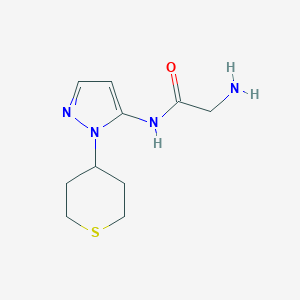
![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
